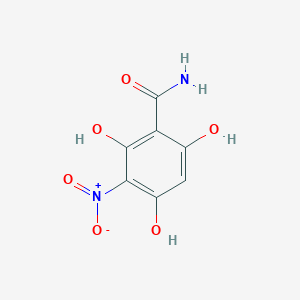
2-(4-Cyanophenyl)-2-phenylethyl 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Cyanophenyl)-2-phenylethyl 4-methylbenzene-1-sulfonate is a complex organic compound that features a cyanophenyl group, a phenylethyl group, and a methylbenzenesulfonate group
Vorbereitungsmethoden
The synthesis of 2-(4-Cyanophenyl)-2-phenylethyl 4-methylbenzene-1-sulfonate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-cyanobenzyl chloride with phenylethyl alcohol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Analyse Chemischer Reaktionen
2-(4-Cyanophenyl)-2-phenylethyl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanophenyl group to an aminophenyl group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(4-Cyanophenyl)-2-phenylethyl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(4-Cyanophenyl)-2-phenylethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonate group can enhance the solubility and stability of the compound, facilitating its use in various applications. The exact molecular targets and pathways involved depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
2-(4-Cyanophenyl)-2-phenylethyl 4-methylbenzene-1-sulfonate can be compared with other similar compounds, such as:
4-Methylbenzenesulfonate derivatives: These compounds share the sulfonate group and have similar solubility and stability properties.
Cyanophenyl derivatives: These compounds share the cyanophenyl group and have similar interactions with enzymes and receptors.
Phenylethyl derivatives: These compounds share the phenylethyl group and have similar structural properties
Eigenschaften
CAS-Nummer |
138534-54-0 |
|---|---|
Molekularformel |
C22H19NO3S |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
[2-(4-cyanophenyl)-2-phenylethyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H19NO3S/c1-17-7-13-21(14-8-17)27(24,25)26-16-22(19-5-3-2-4-6-19)20-11-9-18(15-23)10-12-20/h2-14,22H,16H2,1H3 |
InChI-Schlüssel |
RRBHIFOEMOWFSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C2=CC=CC=C2)C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


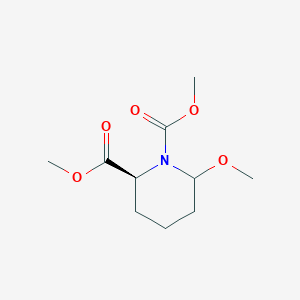
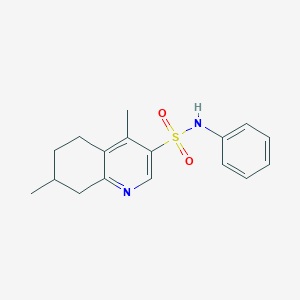
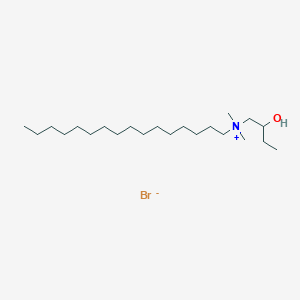
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
![1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]-](/img/structure/B14262449.png)
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)
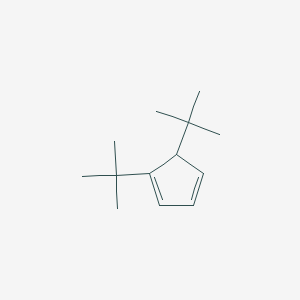

![N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine](/img/structure/B14262467.png)
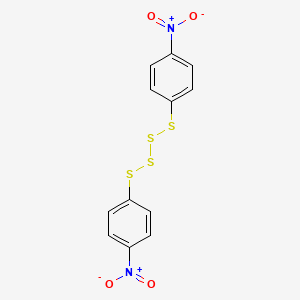

![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)
